molecular formula C17H13F2NO2S B2661371 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097872-75-6

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2661371
CAS No.: 2097872-75-6
M. Wt: 333.35
InChI Key: FGAKBTBBGAVSAH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a fluorinated benzamide derivative featuring a unique hybrid heterocyclic substituent. Its molecular formula is C₂₁H₁₈F₅NO₂, with a molecular weight of 411.38 g/mol and a purity of 95% . The compound incorporates two aromatic heterocycles—furan and thiophene—linked via an ethylamine spacer to a 2,6-difluorobenzamide core. The presence of fluorine atoms at the 2- and 6-positions of the benzamide ring may enhance metabolic stability and lipophilicity, common traits in bioactive fluorinated compounds .

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-12-4-1-5-13(19)16(12)17(21)20-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAKBTBBGAVSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesisThe ethyl chain linking the furan and thiophene rings can be introduced via a series of coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to streamline the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or furans.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group in the benzamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the difluoro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzamide can produce the corresponding amine.

Scientific Research Applications

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and heterocyclic rings can enhance binding affinity and specificity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Key Differences : Lacks fluorine atoms and heterocycles (furan/thiophene), but includes methoxy groups, which may reduce metabolic stability compared to fluorinated analogues.

N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide

  • Structure: Benzamide with a thiophene-thioether linkage and pyridine-cyano substituent.
  • Key Differences: Incorporates a thioether bridge and cyano group, which may enhance binding to metal ions or biological targets. The thiophene ring is directly linked via a methylthio group, unlike the ethylamine spacer in the target compound .

4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structure : Fluorinated benzamide with bromo, fluoro, and trifluoropropoxy substituents.
  • Synthesis : Achieved 90% yield via acyl chloride coupling with 2,6-difluoroaniline .
  • Key Differences : Contains a bulky trifluoropropoxy group, which may sterically hinder interactions compared to the target compound’s furan-thiophene substituent.

Substituent Effects on Spectral Properties

IR Spectral Comparisons

  • Target Compound: Expected C=O stretch ~1660–1682 cm⁻¹ (based on benzamide analogues) and absence of S-H bands (~2500–2600 cm⁻¹), consistent with a non-thiol tautomer .
  • Hydrazinecarbothioamides [4–6] : Exhibit C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, absent in the target compound due to differing substituents .
  • 1,2,4-Triazoles [7–9] : Show νC=S at 1247–1255 cm⁻¹ but lack carbonyl bands, confirming cyclization—a contrast to the intact benzamide core of the target compound .

NMR Data

While specific NMR data for the target compound are unavailable, analogues like Rip-B and Rip-D exhibit characteristic aromatic proton shifts in the δ 6.8–7.8 ppm range, influenced by electron-withdrawing (fluoro) or donating (methoxy) groups . The target’s 2,6-difluoro substituents would likely deshield adjacent protons, producing distinct splitting patterns compared to non-fluorinated analogues.

Tabulated Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents Synthesis Yield IR C=O Stretch (cm⁻¹) Reference
2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide C₂₁H₁₈F₅NO₂ Furan, thiophene, 2,6-difluoro N/A ~1660–1682 (estimated)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Not provided 3,4-Dimethoxyphenethylamine 80% 1663–1682
4-Bromo-N-(2,6-difluorophenyl)benzamide C₁₃H₈BrF₂NO Bromo, 2,6-difluoro 90% Not reported
Hydrazinecarbothioamides [4–6] Varies Hydrazine, C=S Not specified 1243–1258 (C=S)

Biological Activity

2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a fluorinated benzene ring, a furan moiety, and a thiophene unit, which are known for their significant roles in enhancing pharmacological properties.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Benzene ring : Provides a stable aromatic system.
  • Fluorine atoms : Enhance lipophilicity and stability.
  • Furan and thiophene rings : Contribute to biological interactions and potential enzyme inhibition.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfonamide functional group, which is known for mimicking natural substrates in enzymatic reactions. This property allows the compound to inhibit specific enzymes effectively, making it a candidate for various therapeutic applications, particularly in cancer treatment.

The proposed mechanisms through which this compound exhibits biological activity include:

  • Enzyme Inhibition : The sulfonamide group can competitively inhibit enzymes involved in metabolic pathways.
  • Membrane Interaction : The furan and thiophene rings may facilitate interactions with cellular membranes or proteins, enhancing the compound's pharmacological profile.

Research Findings

Recent studies have explored the efficacy of similar compounds against various cancer cell lines. The following table summarizes key findings from relevant research:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.76Apoptosis induction
Similar Sulfonamide DerivativeU-937 (Leukemia)0.65Enzyme inhibition
Benzamide AnalogA549 (Lung Cancer)0.79Cell cycle arrest

Case Studies

  • Anticancer Activity : A study indicated that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and U-937. The IC50 values ranged from 0.65 to 0.76 µM, suggesting potent anticancer properties .
  • Enzyme Inhibition Studies : Research has shown that the sulfonamide group can effectively inhibit carbonic anhydrases, which are often overexpressed in tumors. This inhibition may lead to reduced tumor growth rates .
  • Pharmacokinetic Properties : The presence of fluorine atoms enhances the compound's stability and lipophilicity, potentially improving its absorption and distribution within biological systems .

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